The compound 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide represents a class of pyridazine derivatives that are of significant interest in medicinal chemistry due to their potential biological activities. Pyridazines, characterized by their unique nitrogen-containing heterocyclic structure, have been studied for various pharmacological effects, including anti-inflammatory and anticancer properties.
This compound falls under the category of pyridazinones, which are known for their diverse biological activities. The specific structure includes a methoxyphenyl group and an isopropylphenyl moiety, indicating potential interactions with biological targets that could lead to therapeutic applications. The molecular formula is , with a molecular weight of 361.4 g/mol, classified as an acetamide derivative due to the presence of the acetamide functional group.
The synthesis of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves several key steps:
This multi-step synthetic route allows for the introduction of various functional groups that can enhance the biological activity of the final compound .
The molecular structure of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide can be represented using various structural notations:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide |
| InChI Key | XWTSWUKUSZTLMJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(C)C |
The structural features include a pyridazine ring fused with an oxo group and aromatic substituents that contribute to its chemical properties .
The compound can participate in various chemical reactions:
The mechanism of action for 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide likely involves interactions with specific enzymes or receptors within biological pathways:
The physical properties include:
Chemical properties include:
The compound's applications span various fields:
This detailed exploration highlights the significance of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide within medicinal chemistry and its potential therapeutic applications.
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.: